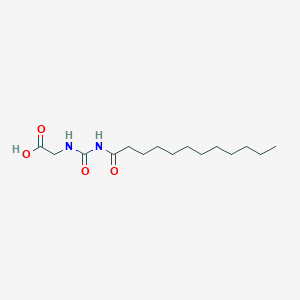
N-(Dodecanoylcarbamoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dodecanoylcarbamoyl)glycine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a dodecanoyl group (a 12-carbon fatty acid chain) attached to the nitrogen atom of a carbamoyl group, which is further linked to glycine, the simplest amino acid. This compound is of interest due to its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure makes it useful in various applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dodecanoylcarbamoyl)glycine typically involves the reaction of dodecanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The general reaction can be represented as follows:
Dodecanoyl chloride+Glycine→this compound
The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(Dodecanoylcarbamoyl)glycine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and glycine.
Oxidation: The dodecanoyl group can be oxidized to form dodecanoic acid derivatives.
Substitution: The carbamoyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: Dodecanoic acid and glycine.
Oxidation: Dodecanoic acid derivatives.
Substitution: Various N-substituted carbamoyl glycine derivatives.
科学的研究の応用
N-(Dodecanoylcarbamoyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Studied for its potential role in cell membrane interactions and as a model compound for understanding lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in formulations for topical applications.
Industry: Utilized in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
作用機序
The mechanism by which N-(Dodecanoylcarbamoyl)glycine exerts its effects is primarily related to its amphiphilic nature. The dodecanoyl group interacts with hydrophobic environments, such as lipid bilayers, while the glycine moiety interacts with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. Additionally, the compound can interact with proteins and other biomolecules, potentially affecting their structure and function.
類似化合物との比較
Similar Compounds
N-(Octanoylcarbamoyl)glycine: Similar structure but with an 8-carbon fatty acid chain.
N-(Decanoylcarbamoyl)glycine: Similar structure but with a 10-carbon fatty acid chain.
N-(Hexadecanoylcarbamoyl)glycine: Similar structure but with a 16-carbon fatty acid chain.
Uniqueness
N-(Dodecanoylcarbamoyl)glycine is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain analogs. Additionally, the specific interactions of the dodecanoyl group with lipid bilayers and other hydrophobic environments make it a valuable compound for studying membrane dynamics and protein-lipid interactions.
特性
CAS番号 |
823780-46-7 |
|---|---|
分子式 |
C15H28N2O4 |
分子量 |
300.39 g/mol |
IUPAC名 |
2-(dodecanoylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-2-3-4-5-6-7-8-9-10-11-13(18)17-15(21)16-12-14(19)20/h2-12H2,1H3,(H,19,20)(H2,16,17,18,21) |
InChIキー |
IHMDXDARODJWHY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


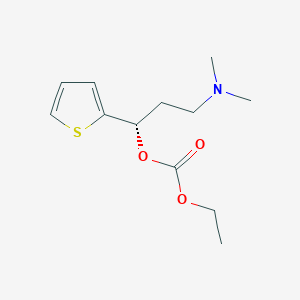
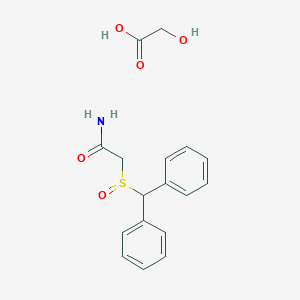
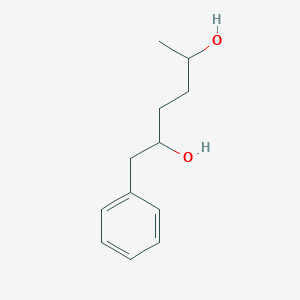

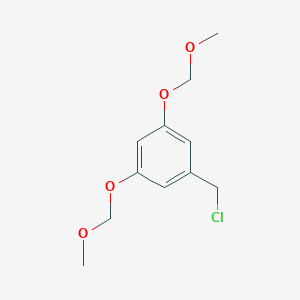
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
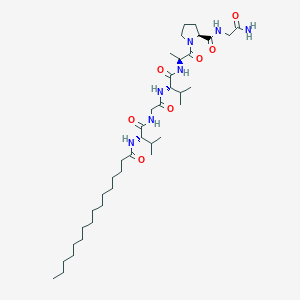
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
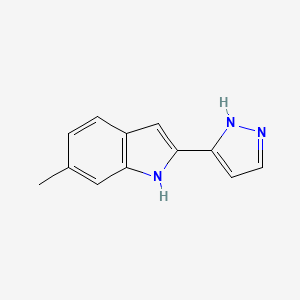
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
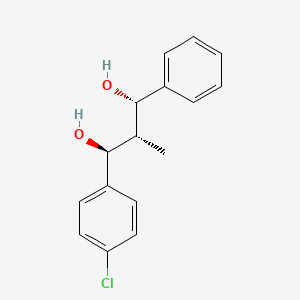

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
